molecular formula C14H13NO B1392001 2-(3-Methylbenzoyl)-6-methylpyridine CAS No. 1187163-76-3

2-(3-Methylbenzoyl)-6-methylpyridine

Cat. No. B1392001
M. Wt: 211.26 g/mol
InChI Key: QRIPFRMGPXNYAS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Crystal Structure Studies

  • 2-(3-Methylbenzoyl)-6-methylpyridine has been utilized in studies involving crystal structure analysis. For example, Thanigaimani et al. (2015) conducted a study on the molecular and crystal structure of organic acid–base salts from 2-amino-6-methylpyridine and meta and para Methylbenzoic Acids, providing insights into the supramolecular architecture involving N—H…O hydrogen bonds as well as other noncovalent associations (Thanigaimani, 2015).

Catalysis and Chemical Reactions

  • The compound has been referenced in studies related to catalysis and chemical reactions. Egorova and Prins (2006) investigated the role of Ni and Co promoters in simultaneous HDS of dibenzothiophene and HDN of amines over Mo/γ-Al2O3 catalysts. Their research highlighted the impact of 2-methylpyridine on these processes (Egorova & Prins, 2006).

Synthesis and Characterization

  • In the field of synthesis and characterization, Nosova et al. (2004) researched the reactions of 2-aminopyridine and 2-amino-5-methylpyridine with tetrafluorobenzoyl chloride, leading to the creation of specific pyrido[1,2-a]quinazolin-6-ones (Nosova et al., 2004).

Biological and Medicinal Applications

  • Yılmaz et al. (2020) analyzed a novel 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, demonstrating its potential in antioxidant activities, DNA binding, and molecular docking studies, which can be relevant to medicinal and biological research (Yılmaz et al., 2020).

Material Science and Coordination Chemistry

  • The compound's applications extend to material science and coordination chemistry. For example, research by Escuer et al. (2011) explored the use of a related ligand, 6-methylpyridine-2-carbaldehydeoxime, in nickel(II) chemistry, leading to the formation of novel clusters with potential applications in material science (Escuer et al., 2011).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on the compound and the extent of research conducted on it. For a specific compound like “2-(3-Methylbenzoyl)-6-methylpyridine”, you may need to consult specialized databases or scientific literature.


properties

IUPAC Name

(3-methylphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-5-3-7-12(9-10)14(16)13-8-4-6-11(2)15-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIPFRMGPXNYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylbenzoyl)-6-methylpyridine

CAS RN

1187163-76-3
Record name 2-methyl-6-(3-methylbenzoyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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